![molecular formula C25H16O7 B14959322 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one](/img/structure/B14959322.png)
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes multiple hydroxy groups and chromenyl moieties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using 3M HCl . The structure of the compound is confirmed through various spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Aplicaciones Científicas De Investigación
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Esculetin: A coumarin derivative with similar antioxidant and anti-inflammatory properties.
Ferulic Acid: Known for its antioxidant and anticancer activities.
Warfarin: A well-known anticoagulant that shares the coumarin backbone.
Uniqueness
4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one is unique due to its multiple hydroxy groups and the presence of two chromenyl moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H16O7 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-hydroxyphenyl)methyl]chromen-2-one |
InChI |
InChI=1S/C25H16O7/c26-14-11-9-13(10-12-14)19(20-22(27)15-5-1-3-7-17(15)31-24(20)29)21-23(28)16-6-2-4-8-18(16)32-25(21)30/h1-12,19,26-28H |
Clave InChI |
CIFQMYGGABFTLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)O)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B14959251.png)
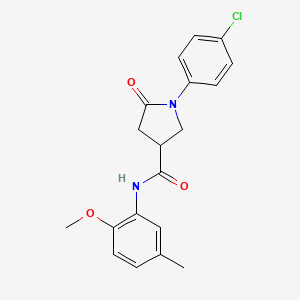
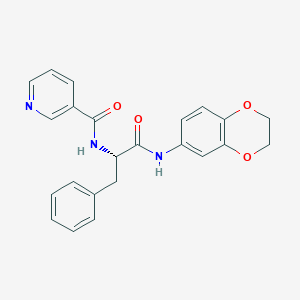
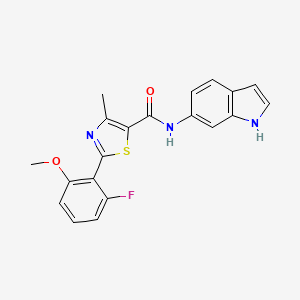
![1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B14959280.png)
![7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14959282.png)
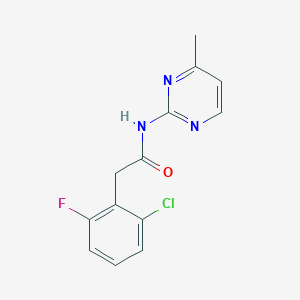
![2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14959295.png)
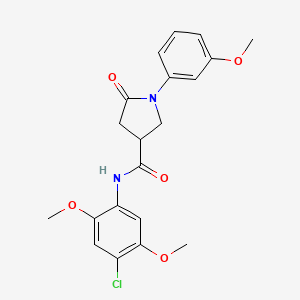
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14959311.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959318.png)

![N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B14959333.png)
![2-(4-methylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14959339.png)
